molecular formula C22H19FO4 B4956045 1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B4956045
M. Wt: 366.4 g/mol
InChI Key: OPGBTEHEGRARKQ-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C22H19FO4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is 366.12673725 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence and Metal Interaction Properties

  • Benzo[c]chromen-6-one derivatives, including the one , have shown promising applications in fluorescence spectroscopy. These compounds exhibit fluorescent properties that are enhanced in the presence of metals. This feature is significant in analytical, environmental, and medicinal chemistry applications (Gülcan et al., 2022).

Biological Activity

  • Modified versions of Tetrahydrobenzo[c]chromen-6-ones have demonstrated various biological activities. For instance, specific derivatives have shown neuroleptic and tranquilizing activities, indicating potential applications in neuroscience and pharmacology (Garazd et al., 2002).

Chemical Synthesis Techniques

  • Innovative chemical synthesis methods have been developed for creating derivatives of Tetrahydro-6H-benzo[c]chromen-6-one. These methods include Michael-Michael-acetalization cascades and microwave-assisted cyclization, which are important for producing various analogs for research and industrial applications (Liu et al., 2015); (Dao et al., 2018).

Cholinesterase Inhibitors

  • Some derivatives of 6H-benzo[c]chromen-6-one, specifically urolithins, have been investigated for their potential as cholinesterase inhibitors, which are significant in the treatment of Alzheimer's Disease. These studies have led to the synthesis of novel compounds with comparable activities to existing treatments (Gulcan et al., 2014).

Environment-Sensitive Fluorophore

  • Certain benzo[c]chromen-6-one derivatives exhibit unique fluorescence properties in different environments, such as protic solvents. This characteristic makes them suitable for use as sensors and in fluorescence-based detection methods (Uchiyama et al., 2006).

Selective Fluorescent Sensors

  • Hydroxyl-substituted benzo[c]chromen-6-one derivatives have been identified as selective fluorescent sensors for Iron (III), showcasing their potential in metal detection and environmental monitoring (Shukur et al., 2021)

properties

IUPAC Name

1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FO4/c1-13-10-19(26-12-18(24)14-6-8-15(23)9-7-14)21-16-4-2-3-5-17(16)22(25)27-20(21)11-13/h6-11H,2-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGBTEHEGRARKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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